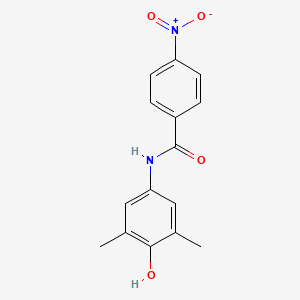![molecular formula C20H16BrNO3S B4021439 3-allyl-5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4021439.png)
3-allyl-5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinedione derivatives typically involves the condensation of appropriate carboxylic acids with thiol compounds or amides, leading to the formation of the core thiazolidinedione ring. Modifications at various positions of the TZD scaffold, like the 3-allyl and 5-[2-(benzyloxy)-5-bromobenzylidene] substitutions in the specified compound, are achieved through subsequent chemical reactions that introduce these functional groups to the core structure, enhancing the compound's biological activities and specificity (Bireddy et al., 2020).
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives plays a crucial role in their biological activity. The core thiazolidine-2,4-dione ring serves as a hydrogen bonding donor and acceptor, which is essential for the interaction with biological targets. Structural modifications, such as the introduction of allyl and benzyloxy-bromobenzylidene groups, can significantly influence the compound's electronic properties, conformation, and overall biological activity (Sethi et al., 2020).
Chemical Reactions and Properties
Thiazolidinediones undergo various chemical reactions, including cyclization, halogenation, and alkylation, to introduce diverse functional groups into the molecule. These reactions are crucial for tailoring the compound's chemical properties, such as solubility, stability, and reactivity, which are important for its biological efficacy and pharmacokinetic profile. The presence of the allyl and benzyloxy-bromobenzylidene substituents in the compound contributes to its unique chemical reactivity and potential biological activities (Rossi et al., 2014).
Physical Properties Analysis
The physical properties of thiazolidinedione derivatives, such as melting point, solubility, and crystallinity, are influenced by their molecular structure and substituents. The specific physical characteristics of the compound can affect its formulation, delivery, and bioavailability in biological systems. Modifications like the addition of the allyl and benzyloxy-bromobenzylidene groups can alter these properties to optimize the compound's performance in pharmacological applications (Laroum et al., 2019).
Propiedades
IUPAC Name |
(5Z)-5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3S/c1-2-10-22-19(23)18(26-20(22)24)12-15-11-16(21)8-9-17(15)25-13-14-6-4-3-5-7-14/h2-9,11-12H,1,10,13H2/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSECSJONKAOSII-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-cyclohexylidene-4-(4-ethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4021356.png)


![2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021377.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021379.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B4021385.png)
![N~2~-(3-chlorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021390.png)
![1-sec-butyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4021394.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide](/img/structure/B4021408.png)
![17-(2-chlorobenzyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4021410.png)
![methyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4021424.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4021427.png)
